molecular formula C8H17BO2 B14153812 [(1S,2S)-2-pentylcyclopropyl]boronic acid CAS No. 251956-44-2

[(1S,2S)-2-pentylcyclopropyl]boronic acid

Cat. No.: B14153812
CAS No.: 251956-44-2
M. Wt: 156.03 g/mol
InChI Key: RXDUKPMEQAWEMH-YUMQZZPRSA-N
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Description

[(1S,2S)-2-pentylcyclopropyl]boronic acid is an organoboron compound with the molecular formula C8H15BO2. This compound is characterized by the presence of a cyclopropyl ring substituted with a pentyl group and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-pentylcyclopropyl]boronic acid typically involves the hydroboration of alkenes. One common method is the reaction of an alkene with a borane reagent, such as diborane (B2H6), under controlled conditions. The reaction proceeds via the addition of the borane across the double bond of the alkene, followed by oxidation to yield the boronic acid.

Industrial Production Methods

Industrial production of boronic acids often employs continuous flow processes to ensure high efficiency and yield. These methods involve the use of organolithium or Grignard reagents to introduce the boron moiety, followed by oxidation. The use of metal-free photoinduced borylation has also been explored for the synthesis of boronic acids, providing a broad scope and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

[(1S,2S)-2-pentylcyclopropyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to boronic esters or borates.

    Reduction: Formation of boranes.

    Substitution: Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Biaryl compounds or other carbon-carbon bonded structures.

Mechanism of Action

The mechanism of action of [(1S,2S)-2-pentylcyclopropyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The compound can interact with molecular targets, including enzymes and receptors, by forming boronate esters, which can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Uniqueness

[(1S,2S)-2-pentylcyclopropyl]boronic acid is unique due to its cyclopropyl ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring specific spatial arrangements and reactivity profiles .

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its unique structure and reactivity make it a valuable tool in the development of new materials and therapeutic agents.

Properties

CAS No.

251956-44-2

Molecular Formula

C8H17BO2

Molecular Weight

156.03 g/mol

IUPAC Name

[(1S,2S)-2-pentylcyclopropyl]boronic acid

InChI

InChI=1S/C8H17BO2/c1-2-3-4-5-7-6-8(7)9(10)11/h7-8,10-11H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

RXDUKPMEQAWEMH-YUMQZZPRSA-N

Isomeric SMILES

B([C@H]1C[C@@H]1CCCCC)(O)O

Canonical SMILES

B(C1CC1CCCCC)(O)O

Origin of Product

United States

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